

# Sabizabulin PSA declines castration-resistant prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

Get Quote

## Efficacy and Safety Profile of Sabizabulin

The key efficacy and safety data for **sabizabulin** are summarized from a Phase Ib/II clinical trial (NCT03752099) in men with mCRPC who had progressed on at least one androgen receptor (AR)-targeting agent [1] [2] [3].

Table 1: Key Efficacy Outcomes from the Phase Ib/II Trial

| Outcome Measure               | Result                    | Patient Population & Notes                                                                             |
|-------------------------------|---------------------------|--------------------------------------------------------------------------------------------------------|
| Objective Response Rate (ORR) | 20.7% (6 of 29 patients)  | Patients with measurable disease. Comprised 1 complete response (CR) and 5 partial responses (PR) [1]. |
| PSA Decline ( $\geq 50\%$ )   | 2 of 10 patients          | Data from a subset of 10 patients in Phase Ib with $\geq 4$ cycles [2].                                |
| Any PSA Decline               | 29.2% (14 of 48 patients) | Combined Phase Ib/II data [1].                                                                         |

| Outcome Measure                                      | Result      | Patient Population & Notes                                                           |
|------------------------------------------------------|-------------|--------------------------------------------------------------------------------------|
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months | Kaplan-Meier estimate (n=55) [1]. Other reports indicate a range of 9-12 months [3]. |
| Durable Response                                     | >2.75 years | Longest observed ongoing response [1].                                               |

Table 2: Safety and Tolerability Profile (63 mg daily dose)

| Category                         | Details                                                                                                                                                                    |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Most Common Adverse Events (AEs) | Diarrhea, fatigue, and elevated ALT/AST. These were predominantly <b>Grade 1 or 2</b> in severity [1] [3].                                                                 |
| Grade ≥3 AEs                     | Diarrhea (7.4%), fatigue (5.6%), elevated ALT (5.6%), elevated AST (3.7%) [1].                                                                                             |
| Notably Absent Toxicities        | No clinically relevant <b>neurotoxicity</b> or <b>neutropenia</b> was reported, which are common dose-limiting toxicities associated with taxane chemotherapy [1] [2] [3]. |

## Detailed Experimental Protocols

The following outlines the key methodologies from the foundational Phase Ib/II study [1] [4].

- **1. Study Design and Objectives**
  - **Design:** Multicenter, open-label, Phase Ib/II study.
  - **Primary Objectives:** Determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and characterize the safety profile.
  - **Secondary Objectives:** Assess preliminary antitumor efficacy using PCWG3 and RECIST 1.1 criteria.
- **2. Patient Population**

- **Key Inclusion Criteria:** Men with mCRPC (PSA  $\geq 2.0$  ng/mL) and an ECOG performance status  $\leq 2$ . Prior treatment with at least one novel AR-targeting agent (e.g., enzalutamide, abiraterone) was required.
  - **Phase Ib:** Allowed up to one prior taxane chemotherapy for mCRPC.
  - **Phase II:** Did not permit prior chemotherapy for mCRPC.
- **3. Dosing and Treatment Schedule**
    - **Phase Ib:** Utilized a 3+3 dose escalation design. Oral **sabizabulin** was administered at doses from 4.5 mg to 81 mg. The schedule started at 7 days on/14 days off per 21-day cycle, with inpatient escalation to 14 days on/7 days off, and finally to continuous daily dosing if tolerated.
    - **Phase II:** Patients received the RP2D of **63 mg orally once per day on a continuous schedule**.
- **4. Efficacy and Safety Assessments**
    - **Efficacy:** Evaluated via radiographic imaging (RECIST 1.1), PSA measurements, and time to radiographic progression.
    - **Safety:** Monitored through continuous adverse event reporting, graded according to CTCAE v5.0. Dose-limiting toxicities (DLTs) were specifically assessed during the first 4 weeks of treatment.

## Mechanism of Action and Logical Workflow

**Sabizabulin** has a unique dual-targeting mechanism that differentiates it from other microtubule inhibitors.



[Click to download full resolution via product page](#)

This mechanism translates into a specific clinical development pathway aimed at addressing key unmet needs in mCRPC treatment.



[Click to download full resolution via product page](#)

## Comparative Positioning with Other Agents

**Sabizabulin** occupies a unique potential niche in the mCRPC treatment landscape.

- **Compared to AR-Targeting Agents:** **Sabizabulin's** mechanism is entirely **non-hormonal**, targeting the cytoskeleton instead of the androgen receptor pathway [3]. This makes it a promising option for tumors that have developed resistance to AR-targeting agents like enzalutamide and abiraterone [1]. Its oral administration is a shared convenience.
- **Compared to Taxane Chemotherapy:** As an oral agent, **sabizabulin** offers a significant convenience advantage over intravenous docetaxel [3]. Preclinically, it remains active in taxane-resistant models, in part because it is **not a substrate for the P-glycoprotein efflux pump**, a common resistance mechanism [1] [5]. Most notably, its safety profile is distinct, lacking the significant neurotoxicity and neutropenia that are characteristic of taxanes [1] [3].

## Current Status and Future Research

The development of **sabizabulin** in prostate cancer is dynamic. While one highly authoritative drug database (Springer AdisInsight) categorizes it as "Discontinued" for prostate cancer as of April 2025 [6], other sources from 2022 and the clinical trial registry indicate ongoing activity.

- **Phase III VERACITY Trial:** This pivotal trial (NCT04844749) is actively comparing **sabizabulin** (32 mg) against an alternative AR-targeting agent in men with mCRPC who have progressed on one prior AR-targeting therapy [1] [7] [3]. The primary endpoint is radiographic PFS. This trial will provide the definitive data needed to evaluate **sabizabulin's** efficacy relative to standard of care.
- **Regulatory Status:** **Sabizabulin** remains an **investigational drug** and has not yet received approval for prostate cancer [5].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
2. Sabizabulin Appears Safe, Effective in Metastatic ... [onclive.com]
3. Deemed Safe in Metastatic Castration-Resistant Sabizabulin ... Prostate [targetedonc.com]
4. for the Treatment of Men With mCRPC | Targeted... Sabizabulin [targetedonc.com]
5. - Wikipedia Sabizabulin [en.wikipedia.org]
6. - Veru Healthcare - AdisInsight Sabizabulin [adisinsight.springer.com]
7. for Metastatic Castration-Resistant Sabizabulin Prostate Cancer [urologytimes.com]

To cite this document: Smolecule. [Sabizabulin PSA declines castration-resistant prostate cancer]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516751#sabizabulin-psa-declines-castration-resistant-prostate-cancer>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)